molecular formula C8H7Cl B1598856 beta-Chlorostyrene CAS No. 622-25-3

beta-Chlorostyrene

Cat. No.: B1598856
CAS No.: 622-25-3
M. Wt: 138.59 g/mol
InChI Key: SBYMUDUGTIKLCR-SREVYHEPSA-N
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Description

However, its synthesis presents challenges. For instance, attempts to produce β-chlorostyrene via electrophilic chlorination of styrene using trichloroisocyanuric acid (TCCA) in dichloromethane led to oligomerization rather than the desired product, highlighting its reactivity under such conditions .

Properties

CAS No.

622-25-3

Molecular Formula

C8H7Cl

Molecular Weight

138.59 g/mol

IUPAC Name

[(E)-2-chloroethenyl]benzene

InChI

InChI=1S/C8H7Cl/c9-7-6-8-4-2-1-3-5-8/h1-7H/b7-6+

InChI Key

SBYMUDUGTIKLCR-SREVYHEPSA-N

SMILES

C1=CC=C(C=C1)C=CCl

Isomeric SMILES

C1=CC=C(C=C1)/C=C\Cl

Canonical SMILES

C1=CC=C(C=C1)C=CCl

Other CAS No.

622-25-3

Origin of Product

United States

Comparison with Similar Compounds

Halogenated Styrenes: 3-Bromo-β,β-difluorostyrene

3-Bromo-β,β-difluorostyrene (C₈H₅BrF₂) shares structural similarities with β-chlorostyrene but incorporates bromine and two fluorine atoms at the β-position (Figure 1). The presence of multiple halogens alters its electronic properties and reactivity. For example, bromine’s higher atomic weight and electronegativity compared to chlorine may influence bond polarization, while fluorine’s strong electron-withdrawing effects could reduce susceptibility to electrophilic attacks.

Chlorostyrene Isomers: α- vs. β-Substitution

Positional isomerism significantly impacts properties. While β-chlorostyrene has chlorine on the β-carbon of the vinyl group, α-chlorostyrene (chlorine on the α-carbon) would exhibit distinct steric and electronic effects. This difference could explain β-chlorostyrene’s propensity for oligomerization under electrophilic conditions, as noted in , whereas α-substituted derivatives might exhibit different reaction pathways .

Benzyl Chloride (PhCH₂Cl) and Benzal Chloride (PhCHCl₂)

These chlorinated toluene derivatives differ in substitution pattern but share reactivity traits with β-chlorostyrene. Benzyl chloride (PhCH₂Cl) is a primary alkyl halide, while benzal chloride (PhCHCl₂) is a geminal dihalide. Both are intermediates in organic synthesis, but β-chlorostyrene’s conjugated vinyl group enables addition polymerization, unlike the saturated benzyl derivatives. notes NMR signals for PhCH₂Br (4.44 ppm) and PhCHCl₂, suggesting distinct spectroscopic profiles compared to β-chlorostyrene, which would show vinyl proton resonances near 5–7 ppm .

Chlorinated Naphthalenes

Compounds like 1-chloronaphthalene (CAS 90-13-1) and 2-chloronaphthalene (CAS 91-58-7) are fully aromatic systems with chlorine substituents. Their planar structures and extended conjugation contrast with β-chlorostyrene’s non-planar vinyl group, leading to differences in applications. Chlorinated naphthalenes are historically used as dielectric fluids, whereas β-chlorostyrene’s applications are more niche, focusing on specialty polymers .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
β-Chlorostyrene C₈H₇Cl 138.59 Chlorine at β-position of vinyl
3-Bromo-β,β-difluorostyrene C₈H₅BrF₂ 223.43 Bromine and fluorine at β-position
1-Chloronaphthalene C₁₀H₇Cl 162.62 Chlorine on naphthalene ring

Table 2: Reactivity Comparison

Compound Key Reactivity Traits
β-Chlorostyrene Prone to oligomerization under electrophilic conditions
Benzyl Chloride Undergoes nucleophilic substitution (SN2) reactions
1-Chloronaphthalene Resistant to electrophilic substitution due to aromaticity

Research Findings and Challenges

  • Synthesis Challenges : β-Chlorostyrene’s synthesis via TCCA and styrene fails due to competing oligomerization, necessitating alternative methods (e.g., radical chlorination at high temperatures).
  • Applications : β-Chlorostyrene’s conjugated system makes it suitable for conductive polymers, whereas chlorinated naphthalenes are used in industrial fluids.
  • Analytical Methods : Chemical analysis (e.g., NMR, LC-MS) is critical for characterizing these compounds, though ambiguous results may arise due to structural complexity.

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